molecular formula C13H27N3O3 B6604354 tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate CAS No. 2676205-90-4

tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate

Cat. No.: B6604354
CAS No.: 2676205-90-4
M. Wt: 273.37 g/mol
InChI Key: WTZQSMJZEPYQNL-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is a bifunctional amine-protected compound widely used in medicinal chemistry and drug development. It features a tert-butyl carbamate group linked via an ethyl-ethoxy-ethyl chain to a piperazine ring. The tert-butyl carbamate (Boc) group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions . Its molecular formula is C₁₁H₂₃N₃O₂, with a molecular weight of 229.32 g/mol . The compound is classified as a Nitrogen Heterocycle-Based Linker (NHBL), facilitating conjugation between pharmacophores or biomolecules in drug design .

Key applications include:

  • Drug Conjugation: Used to link bioactive molecules (e.g., kinase inhibitors, fluorescent probes) via its reactive piperazine nitrogen .
  • Protection Strategy: Shields amines during multi-step syntheses, particularly in peptide and small-molecule derivatization .
  • Solubility Modulation: The ethoxyethyl chain enhances hydrophilicity, improving solubility in aqueous systems .

Properties

IUPAC Name

tert-butyl N-[2-(2-piperazin-1-ylethoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)15-6-10-18-11-9-16-7-4-14-5-8-16/h14H,4-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZQSMJZEPYQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCN1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine reacts with Boc₂O in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O to form the carbamate. A typical protocol involves:

  • Dissolving 2-[2-(piperazin-1-yl)ethoxy]ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Adding Boc₂O (1.1 equivalents) and TEA (1.5 equivalents) at 0–25°C.

  • Stirring for 4–12 hours under inert atmosphere.

Key Parameters

ParameterValue/Range
SolventDCM, THF
Temperature0–25°C
Reaction Time4–12 hours
Yield75–85%

This method is favored for its simplicity and high yields, though purification via column chromatography is often required to remove excess reagents.

Multi-Step Synthesis via Intermediate Alkylation

A modular approach involves synthesizing the ethoxyethylamine backbone before introducing the piperazine moiety.

Step 1: Synthesis of 2-(2-Aminoethoxy)ethanol

Ethylene oxide is reacted with ethanolamine under basic conditions to form 2-(2-aminoethoxy)ethanol. This step typically achieves >90% yield.

Step 3: Boc Protection

The resulting 2-[2-(piperazin-1-yl)ethoxy]ethylamine is Boc-protected as described in Section 1.

Optimization Insights

  • Solvent Choice : MeCN enhances reactivity compared to DMF or DMSO.

  • Temperature Control : Elevated temperatures (60–80°C) reduce reaction time to 6–8 hours.

Photoredox Catalysis for Piperazine Ring Formation

Recent advances in photoredox catalysis enable direct construction of piperazine rings without prefunctionalized substrates. This method, described by Boley et al., involves anti-Markovnikov hydroamination of ene-carbamates.

Protocol Overview

  • Substrate Preparation : A tert-butyl carbamate-functionalized alkene is synthesized.

  • Photoredox Cycle : Using an organic photocatalyst (e.g., Mes-Acr⁺), the alkene undergoes single-electron oxidation, generating a radical cation.

  • Cyclization : The radical cation couples with an in situ-generated imine, forming the piperazine ring via 6-endo-trig cyclization.

Advantages

  • Modularity : Compatible with diverse carbonyl and amine partners.

  • Yield : 65–78% for piperazine-containing products.

Comparative Analysis of Synthetic Methods

MethodYieldReaction TimeScalabilityComplexity
Boc Protection75–85%4–12 hoursHighLow
Multi-Step60–70%18–24 hoursModerateHigh
Photoredox65–78%6–8 hoursLowModerate

The Boc protection strategy remains the most scalable and efficient, while photoredox catalysis offers a novel route for complex derivatives.

Optimization Techniques and Process Improvements

Seeding for Crystallization

Adding crystalline seeds during anti-solvent precipitation (e.g., methyl tert-butyl ether) improves polymorphic purity and yield.

Solvent Engineering

  • Dichloromethane-Methanol Mixtures : Enhance solubility of intermediates during Boc protection.

  • Cyclohexane Slurries : Reduce particle agglomeration in final crystallization.

Temperature Gradients

Gradual cooling (25°C → 0°C) during workup minimizes byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while hydrolysis results in the formation of amines and carbon dioxide .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate serves as a crucial building block in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting neurological disorders. The piperazine moiety is particularly valuable due to its ability to interact with various receptors and enzymes, making it a candidate for drug design aimed at conditions such as anxiety and depression.

Case Study : A study demonstrated that derivatives of this compound exhibited significant binding affinity to serotonin receptors, indicating potential use in treating mood disorders .

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions, oxidation, and hydrolysis—makes it versatile in creating polymers and agrochemicals.

Data Table: Comparison of Reaction Types

Reaction TypeDescription
Substitution ReactionsInvolves modification of the piperazine ring with different substituents.
Oxidation/ReductionAlters the oxidation state of nitrogen atoms within the piperazine ring.
HydrolysisConverts carbamate groups into amines and carbon dioxide under acidic/basics conditions.

Biological Studies

In biological research, this compound is utilized for studying enzyme inhibitors and receptor ligands. Its interactions with molecular targets provide insights into biochemical pathways, contributing to drug discovery processes.

Example Application : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, highlighting its potential role in developing treatments for metabolic disorders .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Piperazine-Based tert-butyl Carbamates

Compound Name Substituents/Linker Molecular Weight (g/mol) Key Applications Synthesis Method Reference
tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate Ethyl-ethoxy-ethyl linker 229.32 Amine protection, drug conjugation Alkylation of piperazine with tert-butyl N-(2-bromoethyl)carbamate
tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate Additional 2-aminoethyl group on piperazine 257.38 Multi-site conjugation in antibody-drug conjugates (ADCs) Stepwise alkylation and Boc protection
tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate Extended PEG chain (Br-terminated) 393.28 Solubility enhancement, click chemistry Bromination of PEGylated intermediate
Biotin-PEG₂-NH-Boc Biotinylated derivative with PEG spacer 474.61 Targeted drug delivery, biophysical assays Coupling biotin to Boc-protected PEG-amine
tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate Oxazole-formyl functional group 228.29 Covalent protein labeling Cyclization of acylated intermediates

Key Distinctions and Research Findings

A. Linker Length and Flexibility

  • Short Linkers (e.g., ethyl-ethoxy-ethyl) : Improve steric accessibility for small-molecule conjugation but may limit solubility (e.g., parent compound, ).
  • Extended PEG Chains (e.g., PEG₃) : Enhance aqueous solubility and reduce aggregation, as seen in tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate .

B. Functional Group Diversity

  • Aminoethyl/Propyl Substituents: Enable sequential conjugation (e.g., tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate supports dual functionalization ).
  • Biotin or Fluorescent Tags : Facilitate target engagement tracking (e.g., Biotin-PEG₂-NH-Boc used in pull-down assays ).

D. Pharmacological Relevance

  • Receptor Binding: Piperazine derivatives with adamantane groups (e.g., in ) exhibit high affinity for cannabinoid receptors, though the parent compound lacks this moiety .
  • Enzyme Inhibition : Derivatives with acetylated piperazines (e.g., 2-(4-acetylpiperazin-1-yl)benzaldehyde) show altered kinase inhibition profiles .

Biological Activity

tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is a chemical compound known for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperazine moiety, which is often associated with various therapeutic effects, including neuropharmacological activity. The following sections delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H27N3O3
  • Molecular Weight : 273.377 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NCCOCCN1CCNCC1

The structural characteristics of this compound contribute to its biological activity, particularly due to the presence of the piperazine ring which enhances solubility and bioavailability.

Pharmacological Effects

Research indicates that compounds containing piperazine derivatives exhibit a range of biological activities, including:

  • Antidepressant and Anxiolytic Effects : Piperazine derivatives have been studied for their potential in treating anxiety disorders and depression. The structural similarity to known antidepressants suggests that this compound may also exhibit these effects.
  • Neuroprotective Properties : Studies have indicated that piperazine-based compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.

Case Studies and Research Findings

  • Neuropharmacology : In a study examining the neuropharmacological properties of piperazine derivatives, it was found that specific modifications to the piperazine structure enhanced receptor binding affinity and selectivity for serotonin receptors (5-HT). This suggests that this compound could be evaluated for similar properties .
  • Antimicrobial Activity : Research on related compounds has shown promising antimicrobial activity against various bacterial strains. The incorporation of the piperazine moiety often contributes to enhanced antibacterial properties, which could extend to this compound .
  • Targeted Drug Delivery : The compound's bifunctional nature allows it to be explored as a potential drug delivery system in targeted therapies. Its ability to modulate biological pathways through targeted degradation mechanisms has been observed in related studies focusing on protein degradation pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Piperazine Derivative AAntidepressant
Piperazine Derivative BAntimicrobial
Piperazine Derivative CNeuroprotective

Q & A

Basic Question: What are the optimal synthetic routes for preparing tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen, followed by nucleophilic substitution or coupling reactions. Key steps include:

  • Boc Protection: Reacting piperazine with Boc anhydride under alkaline conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Coupling Reaction: Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the Boc-protected piperazine to the ethoxyethylcarbamate backbone .
  • Purification: Column chromatography (silica gel, eluent: DCM/methanol gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity. HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Advanced Question: How can regioselective functionalization challenges in the piperazine ring be addressed during synthesis?

Methodological Answer:
Regioselectivity issues arise due to the symmetry of the piperazine ring. To mitigate this:

  • Protection-Deprotection Strategies: Use orthogonal protecting groups (e.g., Fmoc for one nitrogen, Boc for the other) to selectively modify specific positions .
  • Kinetic Control: Optimize reaction temperature (0–5°C) and stoichiometry (1:1 molar ratio of reactants) to favor mono-substitution .
  • Post-Synthetic Analysis: Employ LC-MS/MS to confirm substitution patterns and quantify byproducts .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm backbone structure (e.g., tert-butyl singlet at δ 1.4 ppm, piperazine protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry: ESI-MS for molecular weight confirmation (theoretical [M+H]⁺ = 229.32) .
  • Elemental Analysis: Validate C, H, N composition (±0.3% deviation) .

Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation of saturated acetonitrile solutions. SCXRD reveals torsional angles between the piperazine and carbamate moieties, critical for understanding steric hindrance .
  • Computational Validation: Compare experimental data with DFT-optimized structures (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to identify conformational discrepancies .

Basic Question: What in vitro assays are suitable for studying this compound’s pharmacological interactions?

Methodological Answer:

  • Receptor Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled serotonin or dopamine analogs) to assess affinity for GPCRs .
  • Cellular Uptake: Fluorescence microscopy with tagged derivatives (e.g., FITC-labeled carbamate) to evaluate membrane permeability .

Advanced Question: How can conflicting data on biological activity be resolved?

Methodological Answer:

  • Dose-Response Curves: Perform triplicate experiments across a 10⁻¹²–10⁻³ M concentration range to identify non-linear effects .
  • Cross-Validation: Compare results from orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Meta-Analysis: Use tools like RevMan to aggregate data from independent studies and assess heterogeneity .

Basic Question: What computational tools are recommended for predicting this compound’s physicochemical properties?

Methodological Answer:

  • LogP Prediction: Use ChemAxon or ACD/Labs to estimate partition coefficients (predicted LogP = 1.2 ± 0.3) .
  • pKa Calculation: SPARC or MarvinSuite to determine basicity of the piperazine nitrogen (predicted pKa = 8.5) .

Advanced Question: How can machine learning optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

  • Dataset Curation: Compile historical reaction data (yield, temperature, solvent) into a SQL database .
  • Model Training: Apply random forest or neural network algorithms (e.g., using TensorFlow) to predict optimal conditions (e.g., 60°C, DMF solvent, 2.5 eq. reagent) .

Basic Question: What stability studies are critical for long-term storage of this compound?

Methodological Answer:

  • Thermal Stability: Accelerated aging at 40°C/75% RH for 4 weeks, monitored via TGA/DSC .
  • Hydrolytic Stability: Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24h; analyze degradation by LC-MS .

Advanced Question: How can metabolomic profiling elucidate in vivo degradation pathways?

Methodological Answer:

  • Isotope Tracing: Administer ¹³C-labeled compound to rodent models; track metabolites via HRAM LC-MS .
  • Enzyme Inhibition: Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify oxidative degradation routes .

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